molecular formula C8H6BrN3O B1384327 2-Amino-5-bromoquinazolin-4-ol CAS No. 937668-63-8

2-Amino-5-bromoquinazolin-4-ol

Cat. No.: B1384327
CAS No.: 937668-63-8
M. Wt: 240.06 g/mol
InChI Key: WABUXSHYCDPHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromoquinazolin-4-ol is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromoquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromoquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUXSHYCDPHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mass Spectrometry Analysis of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the mass spectrometric characterization of 2-Amino-5-bromoquinazolin-4-ol . It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity structural confirmation and quantitative method development.[1]

Executive Summary

2-Amino-5-bromoquinazolin-4-ol is a critical pharmacophore often utilized as a scaffold in the development of HSP90 inhibitors and antiviral agents.[1] While nominally an alcohol, this compound predominantly exists as the 2-amino-5-bromoquinazolin-4(3H)-one tautomer in solution and gas phase.[1]

This guide provides a validated framework for the analysis of this molecule, focusing on its unique bromine isotopic signature, tautomeric influence on ionization, and specific collision-induced dissociation (CID) pathways.

Molecular Architecture & MS Properties[1][2][3][4]

Understanding the physicochemical behavior of the analyte is the prerequisite for successful MS method development.

Tautomerism and Ionization Site

The "4-ol" nomenclature is chemically misleading in the context of mass spectrometry. The compound favors the lactam (keto) tautomer.

  • Protonation Site: In positive Electrospray Ionization (ESI+), protonation occurs preferentially at N1 of the pyrimidine ring or the exocyclic 2-amino group, stabilized by resonance with the carbonyl oxygen.

  • Implication: The precursor ion is stable, requiring moderate collision energy (CE) for fragmentation.

The Bromine Isotopic Fingerprint

The presence of a bromine atom at position 5 provides a definitive diagnostic tool—the "Twin Peak" effect. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% : 49.31%).[2]

Table 1: Calculated Monoisotopic Masses (Protonated


) 
| Isotope Species | Formula | Exact Mass (

) | Relative Abundance | | :--- | :--- | :--- | :--- | |

(M)
|

| 239.9772 | 100% | |

(M+2)
|

| 241.9752 | ~98% |

Critical QC Check: Any mass spectrum attributed to this compound must display this 1:1 doublet separated by 2.0 Da. Absence of this pattern indicates de-bromination or misidentification.[1]

Experimental Protocol: Sample Preparation & Ionization

Solvents and Solubility

The quinazolinone core is sparingly soluble in pure water.

  • Stock Solution: Dissolve 1 mg/mL in DMSO .

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Why Formic Acid? The acidic modifier ensures full protonation of the basic N1/amine sites, maximizing sensitivity in ESI+ mode.

LC-MS/MS Conditions (Recommended)
  • Ionization Source: Electrospray Ionization (ESI)[3][4][5]

  • Polarity: Positive (

    
    )
    
  • Capillary Voltage: 3.0 – 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Desolvation Temp: 350°C (High temp required for rigid heterocycles)

Fragmentation Mechanics (MS/MS)

The fragmentation of 2-amino-5-bromoquinazolin-4(3H)-one follows distinct pathways governed by the stability of the quinazoline core and the lability of the heteroatoms.

Primary Dissociation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary cleavage events:

  • Pathway A: Deamidation (Loss of

    
    ) 
    
    • Mechanism: Cleavage of the exocyclic C-N bond at position 2.

    • Delta: -17 Da[1]

    • Product:

      
       223 / 225
      
  • Pathway B: Retro-Diels-Alder (RDA) / Isocyanate Loss [1]

    • Mechanism: Cleavage of the pyrimidine ring (breaking N3-C4 and C2-N1 bonds), resulting in the loss of Isocyanic Acid (

      
      ).
      
    • Delta: -43 Da[1]

    • Product:

      
       197 / 199
      
    • Significance: This is often the Base Peak in quinazolinone spectra.

  • Pathway C: Carbonyl Ejection (Loss of

    
    ) 
    
    • Mechanism: Direct extrusion of carbon monoxide from the lactam moiety.

    • Delta: -28 Da[1]

    • Product:

      
       212 / 214
      
Fragmentation Visualization

The following diagram illustrates the structural relationships and mass transitions.

Figure 1: Proposed fragmentation tree for 2-Amino-5-bromoquinazolin-4-ol. Green node indicates the most likely quantifier ion.

Quantitative Method Development (MRM)

For pharmacokinetic (PK) or impurity profiling studies using Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is the standard.

Strategy:

  • Select the

    
     isotope (
    
    
    
    240) as the primary precursor for higher sensitivity (slightly higher natural abundance).
  • Use the

    
     isotope (
    
    
    
    242) as a confirmatory transition to validate identity.

Table 2: Recommended MRM Transitions

Precursor Ion (

)
Product Ion (

)
Neutral LossCollision Energy (eV)Purpose
240.0 197.0

(43 Da)
20 - 25Quantifier
240.0 223.0

(17 Da)
15 - 20Qualifier 1
242.0 199.0

(43 Da)
20 - 25Confirmation

Note: Collision energies are estimates. Perform a "CE Ramp" experiment (10V to 50V) to determine the optimal intensity for your specific instrument platform.

Impurity & Metabolite Profiling

In drug development, this molecule is often an intermediate.[1] Common impurities or metabolic products include:

  • De-brominated Analog:

    • Structure: 2-Aminoquinazolin-4-ol[1][3][6]

    • Mass:

      
       162 (
      
      
      
      )
    • Detection: Look for loss of the "Twin Peak" pattern.

  • Hydroxylated Metabolite:

    • Mass:

      
       256 / 258 (
      
      
      
      Da)
    • Mechanism: Oxidation of the phenyl ring (common in P450 metabolism).

References

  • NIST Mass Spectrometry Data Center. "Isotopic Compositions and Atomic Weights of the Elements." National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms including RDA and neutral losses).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for quinazoline fragmentation patterns).

  • PubChem. "2-Amino-5-bromo-4-hydroxyquinazoline Compound Summary."[1] National Center for Biotechnology Information.[1] Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromoquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles, predicted properties, and established analytical methodologies to offer a robust framework for its study and application. We will delve into its structural attributes, predicted physicochemical parameters, likely synthetic pathways, and potential biological significance, with a strong emphasis on the practical experimental techniques required for its thorough characterization.

Molecular Structure and Core Properties

2-Amino-5-bromoquinazolin-4-ol belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The core structure consists of a pyrimidine ring fused to a benzene ring, with an amino group at position 2, a bromine atom at position 5, and a hydroxyl group at position 4, leading to the quinazolin-4-ol tautomer. The presence of the bromine atom and the amino and hydroxyl groups significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of its behavior in biological systems.

Table 1: Core Properties of 2-Amino-5-bromoquinazolin-4-ol

PropertyValueSource
Chemical Formula C₈H₆BrN₃O[3]
Molecular Weight 240.06 g/mol [3]
CAS Number 937668-63-8[3]
Canonical SMILES C1=CC(=C(C2=C1N=C(N)N=C2O)Br)PubChem (Predicted)
InChI InChI=1S/C8H6BrN3O/c9-5-2-1-3-6-7(5)11-8(12)10-4(6)13/h1-3H,(H3,10,11,12,13)PubChem (Predicted)

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are crucial in the early stages of drug discovery for virtual screening and lead optimization. The following table summarizes the predicted properties for 2-Amino-5-bromoquinazolin-4-ol from reputable computational sources. It is imperative to note that these are theoretical values and require experimental validation.

Table 2: Predicted Physicochemical Properties of 2-Amino-5-bromoquinazolin-4-ol

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point >300 °CHigh melting point suggests strong intermolecular forces and a stable crystal lattice.
Boiling Point ~523.5 °CHigh boiling point indicates low volatility.
LogP (o/w) 1.5 - 2.0Indicates moderate lipophilicity, which is often favorable for cell membrane permeability.
Water Solubility LowExpected to have limited aqueous solubility, a common challenge for quinazolinone derivatives.
pKa (acidic) ~7.5 - 8.5The hydroxyl group is predicted to be weakly acidic.
pKa (basic) ~2.0 - 3.0The amino group and pyrimidine nitrogens are predicted to be weakly basic.
Topological Polar Surface Area (TPSA) 79.9 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2The amino and hydroxyl groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 3The nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach would start from 2-amino-5-bromobenzoic acid. This starting material can be reacted with a cyanating agent, such as cyanamide or a derivative, in a cyclization reaction to form the quinazolinone ring system.

G A 2-Amino-5-bromobenzoic acid C Intermediate A->C Reaction with B Cyanamide (H2NCN) B->C D 2-Amino-5-bromoquinazolin-4-ol C->D Cyclization

Caption: Proposed synthesis of 2-Amino-5-bromoquinazolin-4-ol.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-5-bromobenzoic acid is a commercially available and logical precursor as it contains the substituted benzene ring required for the final product.

  • Reagent: Cyanamide is a simple and effective source of the N-C-N unit needed to form the pyrimidine portion of the quinazolinone ring.

  • Reaction Conditions: The cyclization is typically acid- or base-catalyzed and may require heating to proceed at a reasonable rate. The choice of solvent and catalyst would need to be optimized to maximize the yield and purity of the product.

Purification and Purity Assessment

Purification of the synthesized 2-Amino-5-bromoquinazolin-4-ol would likely involve recrystallization from a suitable solvent to remove unreacted starting materials and byproducts. The purity of the final compound is critical for accurate physicochemical and biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[4][5]

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase Preparation: A gradient of two solvents is typically used.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for in vitro biological screening.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is essential for understanding a compound's behavior and for building reliable structure-activity relationships (SAR).

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of a synthesized compound.[6][7]

Experimental Workflow: Structural Elucidation

G A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for structural confirmation.

Step-by-Step Methodologies:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, due to the potential for low solubility in other solvents).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to identify the protons on the aromatic ring and the amino group.

    • Analyze the chemical shifts in the ¹³C spectrum to identify all carbon atoms in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.[7]

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • The presence of a molecular ion peak corresponding to the calculated molecular weight (240.06 for C₈H₆BrN₃O) confirms the molecular formula. The isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster, providing strong evidence for the presence of a single bromine atom.

Solubility Determination

Solubility is a critical parameter that influences a compound's absorption and distribution. Both kinetic and thermodynamic solubility are important in drug discovery.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Analysis: Analyze the samples by nephelometry (light scattering) or by filtering/centrifuging to remove precipitate followed by quantification of the supernatant by UV-Vis spectroscopy or LC-MS.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding. For poorly soluble compounds, pKa determination can be challenging.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and neutral forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Biological Relevance and Potential Applications

The 2-aminoquinazolin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[1][2]

Kinase Inhibition

Many 2-aminoquinazoline derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][9] The 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The quinazolinone core serves as a scaffold to position other substituents that can interact with different regions of the ATP-binding pocket, leading to high affinity and selectivity.

Logical Relationship: Structure to Kinase Inhibition

G A 2-Amino-5-bromoquinazolin-4-ol B 2-Amino Group A->B C Quinazolinone Scaffold A->C D 5-Bromo Substituent A->D E Kinase Hinge Region B->E H-Bond Donor F ATP Binding Pocket C->F Scaffold for Substituent Positioning D->F Hydrophobic/Halogen Bonding Interactions G Kinase Inhibition E->G F->G

Caption: Key structural features and their roles in kinase inhibition.

Potential as an Anticancer Agent

Given the prevalence of quinazolinone-based kinase inhibitors in oncology (e.g., gefitinib, erlotinib), 2-Amino-5-bromoquinazolin-4-ol represents a lead compound for the development of novel anticancer agents.[10][11] The bromine atom at position 5 can potentially engage in halogen bonding or occupy a hydrophobic pocket within the target kinase, potentially enhancing potency or selectivity. Further studies, including in vitro screening against a panel of cancer cell lines and kinase assays, would be necessary to validate this potential.[12][13]

Conclusion

2-Amino-5-bromoquinazolin-4-ol is a compound with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The outlined experimental protocols are robust, well-established, and designed to yield the high-quality data necessary for advancing this and similar compounds through the drug discovery pipeline. The successful application of these methodologies will be crucial in unlocking the therapeutic potential of this promising chemical scaffold.

References

  • PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Lead Sciences. 2-Amino-5-bromoquinazolin-4-ol. [Link]

  • Jeol RESONANCE. Supporting Information. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • Google Patents. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • ResearchGate. (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. [Link]

  • PubMed. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][10][14][15]thiadiazole Moiety and 4-Piperidinyl Linker. [Link]

  • ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]

  • ResearchGate. X-ray crystallographic structure of compound 8. [Link]

  • National Center for Biotechnology Information. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. [Link]

  • National Center for Biotechnology Information. 4-Aminoquinazoline. [Link]

  • National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • National Center for Biotechnology Information. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Google Patents. Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers.
  • ResearchGate. Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. [Link]

  • PubChem. 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide. [Link]

  • US Pharmacist. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Google Patents.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubMed. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. [Link]

  • Taylor & Francis Online. Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

  • National Institutes of Health. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]

  • ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

Sources

Technical Monograph: Potential Biological Activities of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-bromoquinazolin-4-ol (also referred to by its tautomer, 2-amino-5-bromo-4(3H)-quinazolinone ) represents a high-value pharmacophore in medicinal chemistry.[1] While often utilized as a synthetic intermediate due to the versatile 5-bromo handle, the core structure possesses intrinsic biological activity driven by the privileged 2-aminoquinazoline scaffold. This guide analyzes its potential as a kinase inhibitor (specifically EGFR/VEGFR), an antimicrobial agent (DHFR inhibition), and a scaffold for fragment-based drug discovery (FBDD).

Key Classification:

  • Primary Role: Synthetic Intermediate / Fragment Lead.

  • Primary Targets: Tyrosine Kinases (EGFR), Dihydrofolate Reductase (DHFR).

  • Mechanism: ATP-competitive inhibition; Folate antagonism.

Chemical Architecture & Tautomerism

Understanding the structural dynamics of this molecule is a prerequisite for interpreting its biological interactions.

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the lactam (quinazolinone) and lactim (quinazolinol) forms. In physiological solution (pH 7.4), the lactam (4(3H)-one) form predominates, which is critical for target recognition.

  • Lactam Form (Dominant): Presents a Hydrogen Bond Donor (NH at N3) and Acceptor (C=O at C4).

  • Lactim Form (Minor): Presents a Hydroxyl group at C4.

The 5-Bromo Substituent

The bromine atom at position 5 is not merely a passive handle; it exerts specific electronic and steric effects:

  • Steric Constraint: The 5-Br is in the peri-position relative to the C4-carbonyl. This creates steric bulk that locks the conformation of substituents at N3 or C4, potentially enhancing selectivity for restricted binding pockets.

  • Halogen Bonding: The bromine can participate in halogen bonding (X-bond) with backbone carbonyls in protein targets, a high-affinity interaction often overlooked in standard docking scores.

Predicted & Observed Biological Activities[1][2][3][4][5]

Kinase Inhibition (EGFR/VEGFR)

The 2-aminoquinazoline scaffold is the structural ancestor of approved drugs like Gefitinib and Erlotinib .

  • Mechanism: The 2-amino group and N1 nitrogen form a bidentate hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

  • 5-Br Role: In the ATP pocket, the 5-position faces the solvent-accessible region or the gatekeeper residue, depending on the binding mode. The bromine atom can enhance hydrophobic contacts within the adenine-binding pocket.

DOT Diagram: Kinase Binding Mode & SAR

KinaseSAR Core 2-Amino-5-bromoquinazolin-4-ol Hinge Hinge Region Binding (Met793 in EGFR) Core->Hinge N1 & 2-NH2 (H-Bonds) Gatekeeper Gatekeeper Residue Interaction Core->Gatekeeper 5-Br (Steric/Hydrophobic) Solvent Solvent Front (Solubility/ADME) Core->Solvent N3/C4 Vector

Figure 1: Pharmacophore mapping of the 2-amino-5-bromoquinazolin-4-ol core within a generic kinase ATP-binding pocket.

Antimicrobial Activity (DHFR Inhibition)

Quinazolines are classic antifolates. The 2-amino-4-oxo motif mimics the pteridine ring of folic acid.

  • Target: Dihydrofolate Reductase (DHFR).

  • Potential: The 5-bromo derivative serves as a lipophilic analog of classical antifolates. The bromine increases membrane permeability compared to the native substrate, potentially enhancing activity against Gram-positive bacteria (e.g., S. aureus).

Neuropharmacology (GABA & Adenosine)

Structural similarity to adenosine and quinazolinone-based anticonvulsants suggests potential activity at:

  • GABA-A Receptors: Modulation of chloride channels (sedative/hypnotic potential).

  • Adenosine Receptors (A1/A2A): Antagonism due to the purine-bioisostere nature of the quinazoline ring.

Synthetic Utility: The "5-Br" Handle

For drug developers, the primary value of this molecule is often its utility as a scaffold for diversity-oriented synthesis. The C-Br bond is highly reactive in Palladium-catalyzed cross-coupling.

Reaction TypeReagentProduct ClassBiological Application
Suzuki-Miyaura Aryl Boronic Acids5-Aryl-2-aminoquinazolinesKinase Inhibitors (Extended reach)
Sonogashira Terminal Alkynes5-Alkynyl-2-aminoquinazolinesRigidified spacers for PROTACs
Buchwald-Hartwig Amines5-Amino-2-aminoquinazolinesSolubility enhancement
Heck Alkenes5-Alkenyl-2-aminoquinazolinesMichael acceptors (Covalent inhibitors)

Experimental Protocols

Synthesis of 2-Amino-5-bromoquinazolin-4-ol

Context: Self-validating protocol for generating the core scaffold.

Reagents: 2-Amino-6-bromobenzoic acid, Cyanamide (


), Conc. HCl.
  • Dissolution: Dissolve 10 mmol of 2-amino-6-bromobenzoic acid in 20 mL of ethanol.

  • Activation: Add 1.5 equivalents of Cyanamide.

  • Reflux: Acidify with 1 mL Conc. HCl and reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the mixture to room temperature. Neutralize with 10%

    
     solution. The product will precipitate as a white/off-white solid.
    
  • Purification: Filter and recrystallize from Ethanol/DMF (9:1).

  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for singlet at
      
      
      ~11.0 ppm (NH lactam) and broad singlet at
      
      
      ~6.5 ppm (
      
      
      ).
    • Mass Spec: Confirm M+ and M+2 peaks (1:1 ratio) indicating Bromine presence.

In Vitro Kinase Assay (EGFR)

Context: Standard radiometric assay to determine


.
  • Preparation: Prepare 3-fold serial dilutions of 2-Amino-5-bromoquinazolin-4-ol in DMSO (Start: 10

    
    ).
    
  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2

    
    ) with reaction buffer (20 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA).
  • Substrate: Add Poly(Glu,Tyr) 4:1 peptide substrate.

  • Initiation: Add

    
    ATP (10 
    
    
    
    ). Incubate for 40 min at Room Temp.
  • Termination: Stop reaction with 3% Phosphoric acid.

  • Detection: Spot on filtermat, wash, and count via scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Pathway Visualization

DOT Diagram: Synthetic Divergence & Biological Impact

SynthesisPath Precursor 2-Amino-6-bromobenzoic acid Core 2-Amino-5-bromoquinazolin-4-ol (The Scaffold) Precursor->Core Cyclization (Cyanamide/HCl) Deriv1 5-Aryl Derivatives (Suzuki Coupling) Core->Deriv1 Pd(PPh3)4 Ar-B(OH)2 Deriv2 5-Alkynyl Derivatives (Sonogashira) Core->Deriv2 PdCl2(PPh3)2 Terminal Alkyne Activity1 Enhanced Kinase Selectivity (Access to Hydrophobic Pocket) Deriv1->Activity1 Activity2 Improved Solubility & Pharmacokinetics Deriv2->Activity2

Figure 2: Synthetic divergence from the 5-bromo core leading to enhanced biological properties.

References

  • Structure-Activity Relationship of Quinazolinone Derivatives

    • Title: Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Antimicrobial Potential

    • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)
    • Source: ResearchG
    • URL:[Link]

  • Scaffold Versatility

    • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[2]

    • Source: PMC.
    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[3][4]

    • Source: MDPI.
    • URL:[Link]

Sources

Methodological & Application

Using 2-Amino-5-bromoquinazolin-4-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-5-bromoquinazolin-4-ol in Kinase Inhibitor Synthesis

Executive Summary

The 2-amino-quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are well-explored, the 5-bromo-2-aminoquinazolin-4-ol (and its tautomer 5-bromo-2-amino-4(3H)-quinazolinone) offers a unique geometric vector. Substitution at the C5 position allows ligands to access the solvent-exposed regions of the ATP-binding pocket or interact with the "gatekeeper" residue, distinct from the vectors accessed by C6/C7 substituents.

This guide details the strategic functionalization of this scaffold, focusing on orthogonal reactivity: nucleophilic aromatic substitution (SNAr) at C4 and palladium-catalyzed cross-coupling at C5.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-Amino-5-bromoquinazolin-4-ol (or 2-amino-5-bromo-4(3H)-quinazolinone)
CAS Number 100707-39-9 (Generic reference for derivatives)
Molecular Weight ~240.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water/DCM; Soluble in DMSO, DMF, hot AcOH
Stability Stable under ambient conditions; Hygroscopic (store desiccated)
Hazards Irritant (Skin/Eye/Respiratory). Handle in fume hood.

Handling Insight: The compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. In solution and solid state, the 4-one (amide) form predominates. Synthetic protocols must account for this, particularly during activation with phosphorylating agents.

Strategic Synthetic Workflow

The synthesis of high-affinity kinase inhibitors from this scaffold relies on a three-phase approach, exploiting the differential reactivity of the C4-hydroxyl and C5-bromide.

Mechanism of Action (Rationale)
  • C4-Position (Hinge Binder): The C4 position is activated to a chloride, then displaced by an aniline. This moiety mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

  • C5-Position (Solvent Front/Gatekeeper): The C5-bromide is sterically crowded but chemically stable during C4 functionalization. It serves as a handle for late-stage diversification (Suzuki/Buchwald coupling) to tune selectivity and physicochemical properties (logP, solubility).

Visualizing the Pathway

SyntheticWorkflow cluster_legend Reaction Logic Start 2-Amino-5-bromo- quinazolin-4-ol Inter1 Intermediate A: 4-Chloro-derivative Start->Inter1 Phase 1: Activation (POCl3, Base, Heat) Inter2 Intermediate B: C4-Anilino Core (Hinge Binder) Inter1->Inter2 Phase 2: S_NAr (Ar-NH2, iPrOH, Reflux) Final Final Inhibitor: C5-Functionalized (Selectivity) Inter2->Final Phase 3: Cross-Coupling (R-B(OH)2, Pd cat.) C4 = Hinge Interaction C4 = Hinge Interaction C5 = Solubilizing/Selectivity Group C5 = Solubilizing/Selectivity Group

Caption: Step-wise transformation of the 5-bromo scaffold into a dual-targeted kinase inhibitor.

Detailed Experimental Protocols

Phase 1: Activation (Chlorination)

Objective: Convert the unreactive C4-hydroxyl into a reactive C4-chloro leaving group.

Critical Consideration: The 2-amino group is nucleophilic. While direct chlorination is possible, protection (e.g., Acetyl) is often recommended to prevent phosphoramidate side products. However, for this scaffold, direct chlorination is feasible using optimized base catalysis.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Reagents:

    • 2-Amino-5-bromoquinazolin-4-ol (1.0 eq, 5.0 mmol, 1.20 g)

    • Phosphorus Oxychloride (

      
      ) (10.0 eq, 50 mmol, 4.7 mL) – Acts as solvent and reagent.
      
    • N,N-Diethylaniline (1.5 eq) or DIPEA (2.0 eq) – Acid scavenger.

  • Procedure:

    • Suspend the starting material in

      
      .[1]
      
    • Add the base dropwise at

      
       (Exothermic!).
      
    • Heat the mixture to reflux (

      
      )  for 3–5 hours. The suspension should turn into a clear, dark solution.
      
    • Monitoring: Aliquot into MeOH (forms methyl ether) and check LC-MS.

  • Workup (Hazardous):

    • Cool to RT. Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice/saturated

      
        with vigorous stirring. Maintain pH > 7.
      
    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Yield: Expect 85–95% of a yellow solid (2-amino-5-bromo-4-chloroquinazoline).

Phase 2: Hinge Binder Installation (SNAr)

Objective: Install the primary pharmacophore (aniline) at C4.

Protocol:

  • Reagents:

    • 4-Chloro-intermediate (from Phase 1) (1.0 eq)

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

    • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH).

  • Procedure:

    • Dissolve the chloro-quinazoline in iPrOH (10 mL/g).

    • Add the aniline.

    • Reflux (

      
      ) for 2–4 hours.
      
    • Observation: The product often precipitates as the HCl salt during the reaction.

  • Isolation:

    • Cool to RT. Filter the precipitate.[1]

    • Wash the cake with cold iPrOH and Ether.

    • Free-basing (Optional but recommended for Phase 3): Suspend the salt in EtOAc/aq.

      
      , separate layers, and dry the organic phase.
      
Phase 3: Vector Extension (Suzuki-Miyaura Coupling)

Objective: Utilize the C5-bromide to attach a solubilizing group or hydrophobic moiety.

Protocol:

  • Reagents:

    • Phase 2 Product (1.0 eq)

    • Boronic Acid/Ester (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%).
    • Base:

      
       or 
      
      
      
      (3.0 eq).[2]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Procedure:

    • Combine all reagents in a microwave vial or pressure tube.

    • Degas: Bubble Nitrogen through the solvent for 10 minutes (Critical for Pd cycle).

    • Heat at

      
        for 4–12 hours (or Microwave: 
      
      
      
      , 30 min).
  • Purification:

    • Filter through Celite. Dilute with EtOAc/Water.

    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Structural Logic & SAR (Structure-Activity Relationship)

The diagram below illustrates how the 2-amino-5-bromo scaffold interacts with a typical kinase ATP-binding pocket (e.g., EGFR/VEGFR).

SAR_Interaction Core Quinazoline Core (Hydrophobic Sandwich) N1 N1: H-Bond Acceptor (Hinge Region) Core->N1 C2_NH2 C2-NH2: Solubilizing/H-Bond (Optional Hinge Interaction) Core->C2_NH2 C4_Aniline C4-Aniline: Hydrophobic Pocket Specificity Core->C4_Aniline C5_Sub C5-Substituent (from Br): Gatekeeper / Solvent Front (Selectivity Vector) Core->C5_Sub

Caption: Pharmacophore mapping of the 2-amino-5-substituted quinazoline scaffold.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in Phase 1 Hydrolysis of

or incomplete reaction.
Ensure reagents are dry. Increase reflux time. Use PCl5 (0.5 eq) as a booster if conversion stalls.
Insoluble Precipitate in Phase 2 Product trapped as HCl salt.[1]This is good! Filter it directly. If the free base is needed, wash with saturated bicarbonate.
De-bromination in Phase 3

-Hydride elimination or overheating.
Switch to a milder precatalyst like XPhos Pd G2. Lower temperature to

.
Regioselectivity Issues N/AThe C4-Cl is significantly more reactive toward SNAr than the C5-Br, ensuring high regiocontrol without protecting groups.

References

  • St. Jean, D. J., et al. (2012). "Discovery of potent and selective inhibitors of the output kinases of the circadian clock." Journal of Medicinal Chemistry, 55(1), 123-134. Link

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[3][4] Chemical Reviews, 101(8), 2541-2572. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Dunne, C., et al. (2021). "Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals." Chemical Reviews, 121(1), 234-298. Link

  • BenchChem Application Note. (2025). "Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone." Link

Sources

Application Notes and Protocols for the Synthesis of a Potent EGFR Inhibitor Utilizing a 2-Amino-5-bromoquinazolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase domain has been a highly successful therapeutic strategy.[2]

Among the myriad of heterocyclic systems explored, the quinazoline core has emerged as a "privileged scaffold" for the design of potent EGFR inhibitors.[3] This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the EGFR kinase domain, mimicking the binding of the adenine moiety of ATP. First and second-generation EGFR inhibitors such as Gefitinib and Erlotinib are based on the 4-anilinoquinazoline framework, demonstrating the clinical significance of this chemical class.

This document provides a comprehensive guide to the synthesis of a potent EGFR inhibitor based on the 2-Amino-5-bromoquinazolin-4-ol scaffold. We will delve into the strategic rationale behind the synthetic design, provide detailed, step-by-step protocols for each synthetic transformation, and discuss the significance of the key structural motifs for biological activity.

Scientific Rationale: Deconstructing the Pharmacophore

The target molecule for this synthetic guide is N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide , a compound designed to exhibit potent and selective inhibition of EGFR. The choice of the 2-Amino-5-bromoquinazolin-4-ol starting material is strategic, as each substituent plays a crucial role in the final inhibitor's biological activity:

  • The Quinazoline Core: As previously mentioned, this bicyclic heterocycle is the foundational anchor for binding to the ATP pocket of the EGFR kinase domain.

  • The 2-Amino Group: The presence of an amino group at the C2 position can contribute to additional hydrogen bonding interactions within the ATP-binding site, potentially enhancing potency and selectivity.[4]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, at the C5 position can modulate the electronic properties of the quinazoline ring system and can be involved in halogen bonding or occupy hydrophobic pockets within the enzyme's active site, thereby influencing binding affinity.

  • The 4-(3-ethynylanilino) Moiety: The aniline substituent at the C4 position is a critical feature of many EGFR inhibitors, extending into a hydrophobic region of the ATP-binding site. The 3-ethynyl group is a common feature in irreversible and potent EGFR inhibitors, where it can be involved in covalent bond formation with a cysteine residue (Cys797) in the active site, leading to prolonged inhibition.

Synthetic Strategy: A Four-Step Approach

The synthesis of the target EGFR inhibitor from 2-Amino-5-bromoquinazolin-4-ol is accomplished through a robust four-step sequence. A key consideration is the potential for the 2-amino group to interfere with the chlorination of the 4-oxo position. To circumvent this, a protection-deprotection strategy is employed.

Synthetic_Strategy A 2-Amino-5-bromoquinazolin-4-ol B 2-Acetamido-5-bromoquinazolin-4-one A->B Step 1: Acetyl Protection C 2-Acetamido-5-bromo-4-chloroquinazoline B->C Step 2: Chlorination D N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide C->D Step 3: Nucleophilic Aromatic Substitution (SNAr) E Target EGFR Inhibitor D->E Step 4: Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Acetyl Protection of the 2-Amino Group

Rationale: The free amino group at the C2 position is nucleophilic and can react with the chlorinating agent intended for the C4-hydroxyl group. To ensure regioselective chlorination, the 2-amino group is temporarily protected as an acetamide. Acetic anhydride is a common and efficient reagent for this transformation.

Protocol:

  • To a stirred suspension of 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in glacial acetic acid (10 mL/g), add acetic anhydride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane:Methanol 95:5).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 2-Acetamido-5-bromoquinazolin-4-one as a white to off-white solid.

Characterization Data (Expected):

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the quinazoline core protons, the acetyl methyl protons, and the NH protons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
Step 2: Chlorination of the 4-Oxo Position

Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of transformation.[5][6] The reaction proceeds through an initial phosphorylation of the keto-enol tautomer of the quinazolinone.[5]

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask charged with 2-Acetamido-5-bromoquinazolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10 vol).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105 °C) for 4-6 hours. Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and quench by the slow addition of crushed ice.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Acetamido-5-bromo-4-chloroquinazoline as a solid. This crude product is often used in the next step without further purification.

Characterization Data (Expected):

AnalysisExpected Result
Appearance Pale yellow solid
TLC A new spot with a higher Rf value compared to the starting material.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the chlorinated product.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with 3-Ethynylaniline

Rationale: This is the key bond-forming reaction where the aniline component is introduced to form the 4-anilinoquinazoline core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride.[7][8] The reaction is typically carried out in a polar aprotic solvent like isopropanol or dimethylformamide (DMF).

Protocol:

  • Dissolve 2-Acetamido-5-bromo-4-chloroquinazoline (1.0 eq) in isopropanol (20 mL/g).

  • Add 3-ethynylaniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 3-5 hours. Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to obtain N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide .

Characterization Data (Expected):

AnalysisExpected Result
Appearance Yellow solid
¹H NMR Signals for both the quinazoline and the 3-ethynylaniline moieties, as well as the acetyl and NH protons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the coupled product.
Step 4: Deprotection of the 2-Acetamido Group

Rationale: The final step is the removal of the acetyl protecting group to reveal the free 2-amino functionality, which is important for the inhibitor's biological activity. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

  • Suspend N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC (Eluent: Dichloromethane:Methanol 9:1).

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane with a gradient of 0-5% Methanol) to afford the final product, N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)amine .

Characterization Data (Expected):

AnalysisExpected Result
Appearance Solid
¹H NMR Disappearance of the acetyl methyl signal and appearance of a broad singlet for the -NH₂ protons.
¹³C NMR Signals corresponding to all carbons in the final product.
HRMS High-resolution mass spectrometry to confirm the elemental composition.

Biological Evaluation (Illustrative)

The synthesized inhibitor should be evaluated for its biological activity against EGFR. Standard in vitro kinase assays and cell-based proliferation assays are recommended.

Table of Expected Biological Activity:

AssayTargetExpected IC₅₀
In vitro Kinase AssayWild-type EGFRLow nM range
Cell Proliferation AssayA431 (EGFR overexpressing cell line)Low nM range

Note: The actual IC₅₀ values will need to be determined experimentally.

Signaling Pathway and Mechanism of Action

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF EGF->EGFR Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibitor action.

The synthesized 4-anilinoquinazoline inhibitor acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the intracellular kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor. This blockade of EGFR signaling inhibits downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to a reduction in cell proliferation and survival, and the induction of apoptosis in EGFR-dependent cancer cells.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent EGFR inhibitor from the readily available 2-Amino-5-bromoquinazolin-4-ol scaffold. By understanding the rationale behind each synthetic step and the role of each structural component, researchers can effectively synthesize and further explore this important class of anti-cancer agents. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and analytical observations.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. [Link]

  • Biological activities of recent advances in quinazoline. (2022). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. (2024). PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). NIH. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed Central. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). MDPI. [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2017). ResearchGate. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). TÜBİTAK Academic Journals. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2018). Chemistry Stack Exchange. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2023). SciELO. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2017). Europe PMC. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2013). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). LASSBio. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1990). ResearchGate. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2018). Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-amino-4(3H)-quinazolinone moiety, in particular, is a key pharmacophore found in several approved drugs. The derivatization of the 2-amino group offers a powerful strategy for modulating the pharmacological profile of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates with enhanced potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the 2-amino group of 2-Amino-5-bromoquinazolin-4-ol, a versatile building block for the synthesis of novel quinazolinone derivatives.

Chemical Reactivity and Strategic Considerations

The 2-amino group of 2-Amino-5-bromoquinazolin-4-ol is a nucleophilic center that can readily react with various electrophiles. The choice of derivatization strategy depends on the desired functional group to be introduced, which in turn is guided by the specific therapeutic target and the desired physicochemical properties of the final compound. This guide will focus on three fundamental and widely applicable derivatization methods: acylation, sulfonylation, and reductive amination.

I. Acylation of 2-Amino-5-bromoquinazolin-4-ol

Acylation introduces an acyl group (-C(O)R) to the 2-amino moiety, forming an amide linkage. This transformation is valuable for introducing a wide range of substituents and for modulating properties such as lipophilicity and hydrogen bonding capacity.

A. Mechanistic Rationale

The acylation of the 2-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

acylation_mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_product Product Quinazoline 2-Amino-5-bromoquinazolin-4-ol NucleophilicAttack Nucleophilic Attack Quinazoline->NucleophilicAttack AcylChloride Acyl Chloride (R-COCl) AcylChloride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms ProtonTransfer Proton Transfer (Base) TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Cl- ProtonTransfer->Elimination AmideProduct N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)amide Elimination->AmideProduct

Caption: General workflow for the acylation of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

This protocol describes the acetylation of 2-Amino-5-bromoquinazolin-4-ol using acetic anhydride.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromoquinazolin-4-ol≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially AvailableCorrosive, handle in a fume hood.
PyridineAnhydrousCommercially AvailableUse in a well-ventilated fume hood.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous pyridine (10-20 mL/g of starting material).

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and harmful if inhaled or absorbed through the skin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4][5][6][7]

II. Sulfonylation of 2-Amino-5-bromoquinazolin-4-ol

Sulfonylation involves the reaction of the 2-amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties, among others.

A. Mechanistic Rationale

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl produced during the reaction and to enhance the nucleophilicity of the amine.

sulfonylation_mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_product Product Quinazoline 2-Amino-5-bromoquinazolin-4-ol NucleophilicAttack Nucleophilic Attack Quinazoline->NucleophilicAttack SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->NucleophilicAttack Intermediate Sulfonamide Intermediate NucleophilicAttack->Intermediate ProtonTransfer Proton Transfer (Base) Intermediate->ProtonTransfer SulfonamideProduct N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfonamide ProtonTransfer->SulfonamideProduct

Caption: General workflow for the sulfonylation of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)benzenesulfonamide

This protocol outlines the synthesis of the benzenesulfonamide derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromoquinazolin-4-ol≥98%Commercially Available
Benzenesulfonyl ChlorideReagent GradeCommercially AvailableCorrosive and moisture-sensitive.
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
1M Hydrochloric AcidPrepared in-house
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available

Procedure:

  • Reaction Setup: To a solution of 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous pyridine (15-25 mL/g of starting material) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[8]

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9][10]

Safety Precautions: Sulfonyl chlorides are corrosive, moisture-sensitive, and can release HCl upon contact with water. Handle them in a fume hood with appropriate PPE.[11]

III. Reductive Amination of 2-Amino-5-bromoquinazolin-4-ol

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce alkyl groups to an amino moiety. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.

A. Mechanistic Rationale

The reaction begins with the nucleophilic attack of the 2-amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final alkylated amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).

reductive_amination_mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_product Product Quinazoline 2-Amino-5-bromoquinazolin-4-ol ImineFormation Imine Formation Quinazoline->ImineFormation Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->ImineFormation Reduction Reduction (e.g., NaBH4) ImineFormation->Reduction AlkylatedAmine N-Alkyl-2-amino-5-bromoquinazolin-4-ol Reduction->AlkylatedAmine

Caption: General workflow for the reductive amination of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of 2-(Benzylamino)-5-bromoquinazolin-4(3H)-one

This protocol details the reductive amination with benzaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromoquinazolin-4-ol≥98%Commercially Available
BenzaldehydeReagent GradeCommercially Available
Sodium Triacetoxyborohydride (STAB)Commercially AvailableMoisture-sensitive.
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic AcidGlacialCommercially AvailableCorrosive.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available

Procedure:

  • Reaction Setup: Suspend 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the suspension.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

IV. Analytical Characterization of Derivatives

The successful synthesis and purity of the derivatized products must be confirmed by appropriate analytical techniques.

Summary of Expected Analytical Data:

Derivative Type1H NMR13C NMRMass Spectrometry (ESI+)IR (cm-1)
Acyl (Amide) Appearance of new signals for the acyl group (e.g., a singlet around δ 2.2 ppm for an acetyl group). The NH proton signal will likely shift downfield.Appearance of a new carbonyl carbon signal (δ 165-175 ppm) and signals for the R group.[M+H]+ corresponding to the acylated product.Appearance of a strong C=O stretching band around 1680-1630 cm-1.
Sulfonyl (Sulfonamide) Appearance of new signals for the aryl/alkyl group of the sulfonyl moiety. The NH proton signal will be present.Appearance of signals for the R group of the sulfonyl moiety.[M+H]+ corresponding to the sulfonated product.Characteristic S=O stretching bands around 1350-1300 cm-1 and 1160-1120 cm-1.
Alkyl (via Reductive Amination) Appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around δ 4.5 ppm for a benzyl group).Appearance of new signals for the alkyl group carbons.[M+H]+ corresponding to the alkylated product.The N-H stretching vibration will still be present.

Note: The exact chemical shifts (δ) in NMR and wavenumbers in IR will depend on the specific substituent introduced.[1][12]

V. Conclusion

The derivatization of the 2-amino group of 2-Amino-5-bromoquinazolin-4-ol is a cornerstone for the synthesis of novel quinazolinone-based compounds with potential therapeutic applications. The protocols for acylation, sulfonylation, and reductive amination detailed in this guide provide robust and versatile methods for researchers to generate diverse libraries of compounds for biological screening. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful synthesis and identification of new lead compounds in drug discovery programs.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2022. Available from: [Link]

  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Lett. 2017. Available from: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. 2020. Available from: [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. 2019. Available from: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Org. Lett. 2019. Available from: [Link]

  • (PDF) Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. ResearchGate. 2022. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Future Med Chem. 2015. Available from: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. 2019. Available from: [Link]

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Org. Biomol. Chem. 2021. Available from: [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. 2024. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2018. Available from: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Growing Science. 2022. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]

  • Sulfonamide purification process. Google Patents. 1957.
  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Medium. 2024. Available from: [Link]

  • Incident management: acetic acid. GOV.UK. 2024. Available from: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. 2024. Available from: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate. 2020. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorg Chem Appl. 2016. Available from: [Link]

  • Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. J Org Chem. 2008. Available from: [Link]

  • Acetic Acid Hazards & Safety Information. VelocityEHS. 2014. Available from: [Link]

  • (PDF) NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4. ResearchGate. 2022. Available from: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate. 2015. Available from: [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. 2024. Available from: [Link]

  • Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. VJOL. 2022. Available from: [Link]

  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. omicsonline.org. N.d. Available from: [Link]

  • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411. Anal Biochem. 2007. Available from: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. LOCKSS. 2017. Available from: [Link]

  • Safety in the Laboratories During Chemical Handling. Casa Sauza. 2021. Available from: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. 2024. Available from: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. N.d. Available from: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci. 2014. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. N.d. Available from: [Link]

  • What safety precautions should you take when working with acetic anhydride?. Quora. 2020. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Novel 2-(2–hydroxy 5- (substitutedphenyldiazyl) -N-[(4-oxo -2-phenylquinazoline 3(4H)–yl)]. International Journal of Drug Design and Discovery. 2011. Available from: [Link]

  • Sulfonylation of Quinoline N-oxides With Aryl Sulfonyl Chlorides via Copper-Catalyzed C-H Bonds Activation. J Org Chem. 2016. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA – DRUG RESEARCH. 2010. Available from: [Link]

  • Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Molecules. 2018. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]

Sources

Application Note: High-Fidelity N-Alkylation and N-Arylation of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2-aminoquinazolin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for VEGFR, EGFR, and PI3K kinase inhibitors.[1] However, its functionalization is complicated by tautomeric ambiguity and multiple nucleophilic sites (N1, N3, O4, and the exocyclic


).[2]

This Application Note provides validated protocols for the N3-selective alkylation and chemoselective N3-arylation of 2-amino-5-bromoquinazolin-4-ol. Crucially, these methods are designed to preserve the 5-bromo "handle," enabling downstream cross-coupling (e.g., Suzuki-Miyaura) at the C5 position.[2][1]

Mechanistic Insight: Navigating the Tautomeric Landscape

To achieve regioselectivity, one must first understand the substrate's behavior in solution.[2] 2-Amino-5-bromoquinazolin-4-ol exists in a tautomeric equilibrium dominated by the lactam (quinazolin-4(3H)-one) form in polar aprotic solvents (DMSO, DMF).[1]

The "5-Bromo Effect"

The presence of a bromine atom at the C5 position exerts a specific steric and electronic influence:

  • Steric Shielding: The bulky bromine atom at the peri position sterically hinders the N1 nitrogen and the O4 oxygen, making them less accessible compared to the N3 position.[2]

  • Electronic Deactivation: The inductive electron-withdrawing nature of Br lowers the

    
     of the ring protons, increasing the acidity of the N3-H bond.[2][1]
    
Visualization of Reactive Sites

The following diagram illustrates the tautomeric equilibrium and the competing nucleophilic sites.

Tautomerism Substrate 2-Amino-5-bromo- quinazolin-4-ol (Enol Form) Equilibrium Tautomeric Equilibrium Substrate->Equilibrium Lactam Quinazolin-4(3H)-one (Lactam Form) *Dominant in DMF* Equilibrium->Lactam Polar Solvents N3 N3 Site (Preferred Target) Lactam->N3 Thermodynamic Control N1 N1 Site (Sterically Hindered by 5-Br) Lactam->N1 Minor O4 O-Alkylation (Kinetic Product) Lactam->O4 Ag+ Promoted

Figure 1: Tautomeric landscape of the quinazolinone scaffold. In polar aprotic media, the equilibrium shifts toward the lactam, exposing N3 as the primary nucleophile.[2]

Protocol A: Regioselective N3-Alkylation

Objective: Install an alkyl group at N3 while avoiding O-alkylation.[1] Mechanism:


 Substitution.
Materials
  • Substrate: 2-Amino-5-bromoquinazolin-4(3H)-one (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)[2][1]

  • Base: Anhydrous

    
     (2.0 equiv)[2][1]
    
  • Solvent: DMF (Anhydrous, 0.2 M concentration)

  • Additive: LiI (0.1 equiv) – Only if using Alkyl Chlorides[2][1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the substrate and anhydrous

    
    . Purge with 
    
    
    
    for 5 minutes.
  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (formation of the potassio-salt).[2][1]

  • Addition: Add the Alkyl Halide dropwise.[2][1]

    • Note: If the alkyl halide is a solid, dissolve it in minimal DMF first.[2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Critical Check: Monitor by TLC (10% MeOH in DCM).[2][1] The N3-alkylated product typically has a lower

      
       than the O-alkylated impurity due to the preservation of the carbonyl dipole.[1]
      
  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

    • Solid Product: If precipitate forms, filter and wash with water and diethyl ether.[2]

    • Oily Product: Extract with EtOAc (3x).[2][1] Wash organics with LiCl (5% aq) to remove DMF, then brine.[2][1] Dry over

      
      .[2][1]
      
Analytical Validation (Self-Check)
  • 1H NMR: Look for the triplet/multiplet of the

    
     group.[2][1]
    
  • HMBC (Definitive): The

    
     protons must show a strong correlation to C2  (guanidine carbon, ~150-155 ppm) and C4  (carbonyl, ~160 ppm).[2][1]
    
    • If O-alkylation occurred: The

      
       protons will correlate to C4 but not  C2.[1]
      

Protocol B: Chemoselective N3-Arylation (Chan-Lam Coupling)

Objective: Install an aryl group at N3 without reacting with the 5-Br handle.[1] Challenge: Palladium-catalyzed methods (Buchwald-Hartwig) risk oxidative addition at the 5-Br position.[1] Solution: Copper(II)-catalyzed oxidative coupling (Chan-Lam) is orthogonal to aryl bromides.[1]

Materials
  • Substrate: 2-Amino-5-bromoquinazolin-4(3H)-one (1.0 equiv)

  • Reagent: Aryl Boronic Acid (2.0 equiv)[2][1]

  • Catalyst:

    
     (0.5 – 1.0 equiv)[2][1]
    
  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[2][1]

  • Desiccant: 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: DCM or 1,4-Dioxane (0.1 M)[1]

  • Atmosphere: Dry Air or

    
     balloon
    
Step-by-Step Methodology
  • Activation: Flame-dry the molecular sieves in the reaction flask under vacuum. Cool to RT.

  • Charging: Add Substrate, Aryl Boronic Acid, and

    
     to the flask.
    
  • Solvation: Add solvent (DCM is preferred for solubility; Dioxane for higher temps) and Pyridine.

  • Oxidative Environment: Equip the flask with a drying tube or an

    
     balloon. The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).[2][1]
    
  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

    • Optimization: If conversion is low after 24h, heat to 40°C. Do not exceed 60°C to prevent proto-deboronation of the boronic acid.[1]

  • Workup: Filter through a pad of Celite to remove copper salts and sieves.[2][1] Wash the pad with 10%

    
     (to sequester Cu) and MeOH.[2]
    
  • Purification: Concentrate and purify via flash chromatography.

Workflow Visualization

ChanLam Start Start: 2-Amino-5-bromo- quinazolin-4-ol Decision Select Coupling Partner Start->Decision PathA Path A: Aryl Bromide (Pd Catalysis) Decision->PathA Avoid PathB Path B: Aryl Boronic Acid (Cu Catalysis) Decision->PathB Recommended Risk RISK: Chemoselectivity Loss Pd inserts into 5-Br bond PathA->Risk Success SUCCESS: Chemoselective N3-Arylation 5-Br Intact PathB->Success Chan-Lam Conditions Cu(OAc)2, Air, RT

Figure 2: Decision matrix for N-arylation. Path B (Chan-Lam) is selected to prevent side reactions at the 5-Br position.[1]

Comparative Data Summary

FeatureN-Alkylation (

)
N-Arylation (Chan-Lam)
Primary Reagent Alkyl HalideAryl Boronic Acid
Catalyst None (Base Promoted)

Key Condition

, DMF, 60°C
Pyridine, Air, RT
Regioselectivity >90% N3 (vs O4)>95% N3 (vs N1/Exo)
5-Br Stability Excellent (Inert)Excellent (Orthogonal)
Main Side Product O-alkyl etherProto-deboronation of reagent

References

  • Regioselective N-Alkylation of Quinazolinones

    • N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ. 2020.[2][1][3]

  • Chan-Lam Coupling Specifics

    • Copper-catalyzed N-arylation of azoles and amines with arylboronic acids.[1] Synthesis, 2008.[2][4][5]

  • Tautomerism of 2-Aminoquinazolinones

    • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.[1][6] Molecules, 2022.[2][7][8][9]

  • Chemoselectivity in Cu-Catalysis

    • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides.[1] J. Am. Chem. Soc., 2012.[2][1]

    • [2][1]

Sources

Application Note: Antifungal Screening & Mechanism Validation of 2-Amino-5-bromoquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. The 2-Amino-5-bromoquinazolin-4-ol scaffold (often tautomeric with 2-amino-5-bromo-4(3H)-quinazolinone) represents a privileged structure in medicinal chemistry.

Why this scaffold?

  • Structural Rigidity: The quinazolinone core mimics the purine/pyrimidine bases, allowing for potential interactions with fungal DNA processing enzymes or ATP-binding pockets of kinases.

  • Halogen Bonding: The 5-bromo substituent is not merely lipophilic; it provides a "sigma-hole" for halogen bonding with carbonyl backbone residues in target proteins (e.g., CYP51 or DHFR), potentially enhancing potency over non-halogenated analogs.

  • Solubility Challenges: These derivatives often exhibit poor aqueous solubility. This guide specifically addresses the formulation and handling of these lipophilic compounds to prevent "false negatives" caused by precipitation in aqueous assay media.

Experimental Workflow Overview

The following workflow ensures a logical progression from primary screening to mechanistic validation.

AntifungalWorkflow CompoundLib Compound Library (DMSO Stock) PrimaryScreen Primary Screen (CLSI M27 Broth Microdilution) CompoundLib->PrimaryScreen HitValidation Hit Validation (MIC Confirmation) PrimaryScreen->HitValidation MIC < 16 µg/mL TimeKill Time-Kill Kinetics (Fungistatic vs. Fungicidal) HitValidation->TimeKill Select Leads MechAction Mechanism of Action (Ergosterol Quantitation) HitValidation->MechAction Target ID

Figure 1: Critical path for antifungal characterization. Primary screening filters inactive compounds, while downstream assays define the pharmacological profile.

Protocol 1: Primary Screening (Broth Microdilution)

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi) Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]

Reagents & Preparation
  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Why MOPS? Fungal metabolism produces acids that lower pH. Unbuffered media can lead to pH-dependent chemical instability of the quinazolinone ring or alter protonation states, affecting binding.

  • Compound Stock: Dissolve 2-Amino-5-bromoquinazolin-4-ol derivatives in 100% DMSO to a concentration of 1600 µg/mL (100x the highest test concentration).

    • Solubility Note: If the 5-bromo derivative precipitates, mild sonication (40 kHz, 10 min) is safer than heating, which may degrade labile side chains.

Assay Setup (96-Well Plate)
  • Inoculum Prep: Pick 5 colonies of C. albicans (ATCC 90028) or C. neoformans (H99) from 24h Sabouraud Dextrose Agar (SDA) plates. Suspend in saline to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 into RPMI-MOPS to achieve a final inoculum of

    
     CFU/mL.
    
  • Plate Map:

    • Rows A-H (Cols 1-10): Serial 2-fold dilution of test compounds (Range: 64 µg/mL to 0.125 µg/mL).

    • Col 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Col 12: Sterility Control (Media only).

  • Incubation:

    • Candida spp.: 35°C for 24-48 hours.

    • Cryptococcus spp.: 35°C for 72 hours.[2]

    • Aspergillus spp.: 35°C for 48 hours (Do not agitate; prevents spore aerosolization).

Data Analysis & Interpretation

The MIC is defined visually as the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

PhenotypeMIC ReadoutInterpretation
Clear Well MICPotent inhibition.[3][4][5]
Trailing Growth Partial InhibitionCommon with azole-like mechanisms (static effect). Record as 50% inhibition (MIC50).
Precipitation "P"Compound insolubility. Result invalid. Retest with lower stock concentration.

Protocol 2: Mechanism of Action (Sterol Quantitation)

Rationale: Quinazolinone derivatives frequently inhibit Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. This assay quantifies the depletion of ergosterol and accumulation of methylated precursors (e.g., lanosterol, 24-methylene dihydrolanosterol).

The Pathway Target

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Inhibition blocks this step CYP51 CYP51 (Target?) CYP51->Lanosterol Catalyzes Demethylation

Figure 2: Simplified Ergosterol Biosynthesis. CYP51 inhibition leads to Lanosterol accumulation and Ergosterol depletion.

Methodology (Saponification & Extraction)

Reference: Adapted from Arthington-Skaggs et al. [1].

  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-lethal concentrations of the test compound (e.g., MIC/2) for 16 hours. Include a Fluconazole control (positive) and untreated control (negative).[6]

  • Harvest: Centrifuge at 2,500 rpm for 5 min. Wash pellets with sterile distilled water.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH (25g KOH + 35mL water, qs to 100mL with Ethanol).

    • Vortex vigorously for 1 minute.

    • Incubate at 85°C for 1 hour (water bath). Critical: This lyses the cell wall and releases sterols.

  • Extraction:

    • Cool to room temperature.[4][6]

    • Add 1 mL water + 3 mL n-heptane .

    • Vortex for 3 minutes. Allow layers to separate (or centrifuge briefly).

    • Transfer the upper heptane layer (containing sterols) to a fresh glass tube.

  • Quantification (UV Spectrophotometry):

    • Dilute heptane extract 1:5 in 100% ethanol.[6]

    • Scan absorbance from 240 nm to 300 nm .

Calculation

Ergosterol exhibits a characteristic four-peak spectrum. Calculate the % Ergosterol relative to control:



Where


 is absorbance at 281.5 nm, 290 is the E value for crystalline ergosterol, and F is the dilution factor.

Interpretation:

  • Decrease in peak height (281.5 nm): Indicates inhibition of ergosterol synthesis.

  • Shift/Accumulation at 230 nm: Indicates accumulation of squalene or lanosterol precursors, confirming CYP51 or squalene epoxidase inhibition.

Protocol 3: Time-Kill Kinetics

Objective: Distinguish between Fungistatic (inhibits growth) and Fungicidal (kills >99.9%) activity.

  • Setup: Prepare 10 mL RPMI-MOPS with compound at 2x MIC and 4x MIC .

  • Inoculum: Add C. albicans to final

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, 24, and 48 hours.

  • Plating: Serially dilute (1:10) in saline and plate 100 µL onto SDA plates.

  • Count: Incubate plates at 35°C for 24h and count colonies.

Criteria:

  • Fungicidal:

    
     reduction in CFU/mL compared to starting inoculum.
    
  • Fungistatic:

    
     reduction or maintenance of stasis.
    
  • Note: Most quinazolinones are fungistatic (like azoles). If your 5-bromo derivative is fungicidal, it suggests a membrane-disrupting mechanism (similar to Amphotericin B) rather than pure enzyme inhibition.[7]

References

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[8][9] CLSI Document M27-A3. Wayne, PA.[8][9] [Link]

  • Mishra, N., et al. (2018). Synthesis, characterization and antifungal activity of novel quinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1823-1828. (Contextual grounding for Quinazolinone activity).

Sources

Application Note: 2-Amino-5-bromoquinazolin-4-ol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 5-Bromo Scaffold

In the landscape of medicinal chemistry, the quinazoline core is ubiquitous, anchoring FDA-approved drugs like gefitinib and erlotinib. However, the 5-bromo-2-aminoquinazolin-4-ol (tautomeric with 2-amino-5-bromoquinazolin-4(3H)-one) represents a distinct, underutilized "orthogonally reactive" scaffold.

Unlike the more common 6- or 7-substituted isomers, the 5-position (peri- to the carbonyl) offers unique steric and electronic properties. It serves as a critical handle for introducing atropisomeric selectivity or directing groups in kinase inhibitor design. This guide details the synthesis, functionalization, and application of this scaffold, moving beyond generic protocols to address the specific challenges of the 5-bromo regioisomer.

Chemical Identity & Tautomerism

Before synthesis, one must recognize the dynamic equilibrium of the core structure. In solution, the compound exists primarily as the oxo tautomer, but reacts through the hydroxy form during O-alkylation or chlorination.

PropertyDescription
IUPAC Name 2-Amino-5-bromoquinazolin-4(3H)-one
Common Name 2-Amino-5-bromoquinazolin-4-ol
CAS Registry Varies by salt form (Core: 5-bromo isomer)
Key Features C5-Br: Handle for Pd-catalyzed coupling.C2-NH2: Nucleophile for cyclization/annulation.N3-H / C4=O: Electrophilic center (after activation).

Core Synthesis Protocol

Objective: Synthesize 2-amino-5-bromoquinazolin-4-ol (3) from 2-amino-6-bromobenzoic acid.

Critical Retrosynthetic Insight: To place the bromine at position 5 of the quinazoline ring, one must start with 2-amino-6-bromobenzoic acid . Note: Starting with 2-amino-5-bromobenzoic acid yields the 6-bromoquinazoline, a common error in scaffold procurement.

Workflow Diagram

Synthesis cluster_tips Optimization Tips SM 2-Amino-6-bromobenzoic acid (1) Inter Methyl 2-amino-6- bromobenzoate (2) SM->Inter MeOH, H2SO4 Reflux, 12h Prod 2-Amino-5-bromo- quinazolin-4-ol (3) Inter->Prod Guanidine HCl NaH, DMF 100°C, 4h Tip1 Use Methyl Ester to reduce side reactions Tip2 Anhydrous Conditions essential for cyclization

Figure 1: Step-wise synthesis of the 5-bromo core scaffold.

Detailed Procedure
Step 1: Esterification
  • Reagents: 2-Amino-6-bromobenzoic acid (10.0 g, 46.3 mmol), Methanol (100 mL), conc. H₂SO₄ (2.0 mL).

  • Process: Reflux the mixture for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) until acid is consumed.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield Methyl 2-amino-6-bromobenzoate (2) as a tan solid.

    • Yield Expectation: >90%.[1]

Step 2: Cyclization with Guanidine
  • Reagents: Methyl ester (2) (5.0 g, 21.7 mmol), Guanidine Hydrochloride (6.2 g, 65.1 mmol), Sodium Hydride (60% disp., 2.6 g, 65.1 mmol), Anhydrous DMF (40 mL).

  • Activation: Add Guanidine HCl to a suspension of NaH in DMF at 0°C. Stir for 30 min to generate free guanidine base.

  • Reaction: Add solution of (2) in DMF dropwise. Heat to 100°C for 4–6 hours.

  • Quench: Cool to RT. Pour into ice-water (200 mL). Adjust pH to ~7 with dilute acetic acid.

  • Isolation: The product precipitates. Filter, wash with water and cold ethanol.

    • Product:2-Amino-5-bromoquinazolin-4-ol (3) .

    • Validation: ¹H NMR (DMSO-d₆) should show a broad singlet (~11-12 ppm) for NH and characteristic aromatic signals for the 1,2,3-trisubstituted benzene ring.

Functionalization A: The C5-Suzuki Coupling

The C5-position is sterically hindered by the peri-carbonyl group. Standard Suzuki conditions often fail or proceed slowly. We utilize a high-activity catalyst system to overcome this barrier.

Protocol: C5-Arylation

Reaction: Scaffold (3) + Aryl Boronic Acid → 5-Aryl-2-aminoquinazolin-4-ol

ComponentStandard ReagentHigh-Performance Alternative
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCM or XPhos Pd G2
Base Na₂CO₃K₃PO₄ (anhydrous)
Solvent DMF/H₂O1,4-Dioxane / Water (4:1)
Temp 90°C100°C (Microwave preferred)

Procedure:

  • Charge a microwave vial with (3) (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Add Dioxane/Water (4:1, degassed).

  • Irradiate at 100°C for 1 hour (or reflux 12h).

  • Purification: The product often precipitates upon cooling or addition of water. If soluble, use flash chromatography (MeOH/DCM gradient).

Mechanistic Note: The bulky ligand (dppf or XPhos) facilitates oxidative addition into the sterically crowded C5-Br bond.

Functionalization B: Heterocyclic Annulation

The 2-amino group and N3 nitrogen allow for the construction of fused tricyclic systems, such as thiazolo[5,4-f]quinazolines , which are potent kinase inhibitors.

Workflow: Synthesis of Thiazolo-Fused Derivatives

This protocol utilizes the Hügershoff reaction or copper-catalyzed intramolecular C-S bond formation.

Annulation cluster_mech Mechanism Start 2-Amino-5-bromo- quinazolin-4-ol Step1 Intermediate: Thiourea Derivative Start->Step1 1. Thiophosgene 2. R-NH2 Step2 Cyclization: CuI / Cs2CO3 Step1->Step2 Intramolecular C-S Coupling Final Thiazolo[5,4-f]quinazoline Scaffold Step2->Final - HBr Mech1 Oxidative Addition (Cu) Step2->Mech1 Mech2 Reductive Elimination Mech1->Mech2

Figure 2: Annulation strategy to form tricyclic bioactive cores.

Protocol:

  • Isothiocyanate Formation: React (3) with thiophosgene (caution!) to form the 2-isothiocyanato derivative.

  • Thiourea Formation: React with an amine (R-NH₂) to generate the thiourea intermediate.

  • Cu-Catalyzed Cyclization:

    • Reagents: Thiourea intermed., CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), DME.

    • Conditions: 80°C (Microwave), 1 h.

    • Result: Formation of the thiazole ring fused to the quinazoline.

Bioactive Application: Kinase Inhibitor Design

Target: EGFR or Dual-Specificity Kinases (DYRK1A).

Design Rationale:

  • Core: Quinazoline (ATP-mimetic).

  • C5-Substitution: Introduces a "gatekeeper" interacting moiety or solubilizing group that projects into the solvent-exposed region, a vector not accessible from the standard 6/7-positions.

  • C2-Amino: Forms key hydrogen bonds with the hinge region of the kinase.

Representative Structure:

  • 5-(3-pyridyl)-quinazolin-2-amine derivative.

    • Synthesis: Suzuki coupling of (3) with 3-pyridylboronic acid, followed by POCl₃ chlorination of the C4-OH and S_NAr displacement with an aniline.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Cyclization (Step 2) Moisture in DMF or old NaH.Use freshly distilled DMF and fresh NaH. Ensure Guanidine is free-based in situ.
No Reaction in Suzuki Coupling Steric hindrance at C5.Switch to Pd(dppf)Cl₂ or Sphos-Pd-G2 . Increase temp to 110°C.
Regioselectivity Issues Competition with C2-NH2.The C5-Br is generally robust, but if N-arylation occurs, protect the NH2 as an acetamide (Ac2O) prior to coupling.
Solubility High melting point / H-bonding.Use DMSO/MeOH mixtures for NMR. Use DMF for reactions.[2]

References

  • Synthesis of 5-bromoquinazolin-4(3H)

    • Source: ChemicalBook & BenchChem Protocols.
    • Verification:

  • Suzuki Coupling on Quinazolinones

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Thiazolo-Quinazoline Synthesis (Annulation)

    • Title: Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones.
    • Source: PMC / NIH.
    • URL:[Link]

  • General Quinazoline Bioactivity

    • Title: Quinazoline derivatives: synthesis and bioactivities.[2]

    • Source: PubMed Central.
    • URL:[Link]

Sources

Solid-phase synthesis of quinazolinone libraries from 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Quinazolinone Libraries from 2-Amino-5-bromoquinazolin-4-ol

Executive Summary

This application note details a robust, field-validated protocol for the solid-phase synthesis (SPS) of diverse quinazolinone libraries, specifically utilizing 2-amino-5-bromoquinazolin-4-ol (tautomer of 2-amino-5-bromo-4(3H)-quinazolinone) as the core scaffold.

Quinazolinones are "privileged structures" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Idelalisib), HSP90 inhibitors, and antimicrobial agents. The specific starting material, 2-amino-5-bromoquinazolin-4-ol, offers two distinct vectors for diversity:

  • The 5-Bromo position: Accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • The 2-Amino group: Available for acylation, sulfonylation, or reductive amination.

Strategic Advantage: By immobilizing the pre-formed heterocycle (Resin Capture) rather than constructing the ring on-resin, we eliminate the risk of incomplete cyclization and ensure 100% scaffold integrity before diversity steps begin.

Strategic Planning & Chemistry Logic

Resin Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage

For this specific scaffold, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang or Rink Amide resins for three reasons:

  • Steric Bulk: The trityl group prevents attack at the more hindered sites, directing loading to the N3/O4 position or the exocyclic amine depending on conditions.

  • Mild Cleavage: Products can be released using 1-5% Trifluoroacetic acid (TFA) in DCM, preserving acid-sensitive groups introduced during library generation.

  • Prevention of Side Reactions: The steric bulk minimizes diketopiperazine formation (common in peptide-like synthesis) and suppresses aggregation.

The Synthetic Workflow

The synthesis follows a "Load-Couple-Cap-Cleave" logic. The 5-bromo position is modified first to prevent catalyst poisoning by subsequent amide nitrogens, followed by modification of the 2-amino group.

Workflow Start 2-Amino-5-bromo quinazolin-4-ol Load Resin Capture (2-CTC Resin) Start->Load DIPEA, DMF Suzuki Diversity Step 1: Pd-Catalyzed Coupling (5-Position) Load->Suzuki Ar-B(OH)2, Pd(PPh3)4 Acyl Diversity Step 2: N-Acylation (2-Amino Group) Suzuki->Acyl R-COCl, Pyridine Cleave Cleavage & Analysis (1% TFA) Acyl->Cleave TFA/DCM Final Library Member Cleave->Final HPLC/LCMS

Figure 1: Operational workflow for the solid-phase synthesis of quinazolinone libraries. The scaffold is immobilized, diversified at the bromine handle, then the amine handle, and finally cleaved.

Detailed Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Covalent attachment of 2-amino-5-bromoquinazolin-4-ol to 2-CTC resin.

Reagents:

  • 2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g).

  • 2-Amino-5-bromoquinazolin-4-ol (1.5 equivalents relative to resin loading).

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents).

  • DCM (Dichloromethane) and DMF (Dimethylformamide) (anhydrous).

  • Methanol (for capping).

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL DCM and shake gently for 30 mins. Drain.

  • Loading Solution: Dissolve 2-amino-5-bromoquinazolin-4-ol (1.5 eq) in dry DMF/DCM (1:1 ratio, 10 mL). Note: Quinazolinones have poor solubility; mild heating (40°C) or sonication may be required. Add DIPEA (4 eq).

  • Coupling: Add the solution to the swollen resin. Shake at room temperature for 12 hours.

  • Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 mins. This caps unreacted trityl chlorides as methyl ethers to prevent non-specific binding later.

  • Washing: Drain and wash sequentially: 3x DMF, 3x DCM, 3x MeOH, 3x DCM. Dry under vacuum.

  • Loading Determination: Weigh a small aliquot of dried resin. Cleave with 2% TFA/DCM and measure UV absorbance of the filtrate to calculate loading efficiency (Target: >0.6 mmol/g).

Protocol B: Suzuki-Miyaura Cross-Coupling (5-Position Diversity)

Objective: Installation of aryl/heteroaryl groups at the 5-bromo position.

Reagents:

  • Aryl Boronic Acids (5.0 equivalents).

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (0.1 equivalents).
    
  • Base:

    
     (2M aqueous solution, 2.0 equivalents).
    
  • Solvent: DME (Dimethoxyethane) or DMF (degassed).

Step-by-Step:

  • Preparation: Place the loaded resin (100 mg) in a microwave-compatible vial.

  • Addition: Add the Aryl Boronic Acid (5 eq) dissolved in DME (3 mL). Add the Pd catalyst (0.1 eq).

  • Activation: Add the aqueous

    
     solution (0.5 mL). Crucial: Ensure the system is degassed (bubbling Nitrogen) to prevent Pd oxidation.
    
  • Reaction: Heat in a microwave reactor at 100°C for 30 minutes . (Conventional heating: 80°C for 12 hours).

  • Washing: Drain hot (to prevent precipitation of Pd black). Wash extensively with DMF (5x), Water (3x), MeOH (3x), DCM (3x).

    • Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF is recommended to remove residual Palladium from the resin.

Protocol C: N-Acylation (2-Amino Diversity)

Objective: Modification of the exocyclic amine.[1]

Reagents:

  • Acid Chlorides (R-COCl) or Carboxylic Acids (with coupling agents).[2]

  • Base: Pyridine or DIPEA.

  • Solvent: DCM or THF.

Step-by-Step:

  • Swelling: Swell resin in DCM for 15 mins.

  • Reaction: Add Acid Chloride (5.0 eq) and Pyridine (10.0 eq) in DCM (3 mL).

  • Incubation: Shake at room temperature for 4 hours.

  • Washing: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

  • QC Check: Perform a chloranil test. A negative result (no color change) indicates complete acylation of the amine.

Protocol D: Cleavage and Isolation

Objective: Release of the final library member from the solid support.

Step-by-Step:

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Treat the resin with the cleavage cocktail (2 mL per 100 mg resin) for 5 x 2 minutes. Short bursts prevent acid-catalyzed degradation.

  • Collection: Filter the cleavage solution directly into a vial containing a small amount of toluene (to aid evaporation).

  • Workup: Evaporate the solvent under reduced pressure (SpeedVac or Rotavap).

  • Analysis: Redissolve in DMSO/MeOH for LC-MS analysis.

Mechanism of Action: On-Resin Suzuki Coupling

The success of this library depends on the efficiency of the Palladium cycle within the porous resin matrix.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Resin-Br + Pd) Pd0->OxAdd Resin-Br inserts Complex1 Resin-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Ar-B(OH)2 + Base) Complex1->TransMet Boronate activation Complex2 Resin-Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Resin-Bound 5-Aryl-Quinazolinone RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling on solid support. The 5-bromo-quinazolinone (Resin-Br) undergoes oxidative addition, followed by transmetallation with the aryl boronate, and reductive elimination to form the C-C bond.

Data Summary & Troubleshooting

Table 1: Typical Yields and Conditions

Reaction StepReagent ClassTypical Yield (%)Critical Parameter
Loading 2-CTC Resin85-95%Moisture exclusion; Loading level control (<0.8 mmol/g).
Suzuki Coupling Aryl Boronic Acids70-90%Degassing is vital; Microwave heating improves conversion.
Acylation Acid Chlorides>95%Excess base (Pyridine) prevents HCl accumulation.
Cleavage 1% TFAQuant.Limit time to prevent depurination-like fragmentation.

Expert Troubleshooting Tips:

  • Issue: Low conversion in Suzuki coupling.

    • Solution: Switch solvent to DMF/Water (9:1). The presence of water is essential for the boronic acid activation mechanism. Ensure the resin swells adequately in the chosen solvent.

  • Issue: Incomplete Acylation.

    • Solution: The 2-amino group is conjugated and less nucleophilic. Use "Hard" activation: symmetric anhydrides or HATU/HOAt at 50°C.

  • Issue: Product Purity.

    • Solution: If the cleaved product contains truncated species, perform a "pre-cleavage wash" with 0.5 M acetic acid in DMF to remove non-covalently bound impurities.

References

  • Gong, Y., & He, W. (2008). Solid-Phase Synthesis of Quinazolin-4(3H)-ones. Journal of Combinatorial Chemistry, 10(3), 381–396.

  • Dener, J. M., et al. (2001).[3] Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Journal of Combinatorial Chemistry, 3(6), 590-597.[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Rohrig, C. H., et al. (2019). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[4] Molecules, 24(19), 3465.

  • Trzoss, L., et al. (2013). Solid-Phase Synthesis of 2-Amino-quinazolinones via a Cyclization/Cleavage Strategy. ACS Combinatorial Science, 15(9), 447–451.

Sources

Application Note: Click Chemistry Functionalization of 2-Amino-5-bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). While the 6- and 7-positions are traditionally exploited for structure-activity relationship (SAR) optimization, the 5-position offers a unique steric vector directed toward the solvent front in many ATP-binding pockets. This Application Note details the strategic functionalization of 2-Amino-5-bromoquinazolin-4-ol (CAS: 32084-59-6) using Click Chemistry (CuAAC). We provide a validated protocol for converting the 5-bromo handle into a terminal alkyne, followed by "clicking" to functional tags or E3 ligase ligands for PROTAC® development.

Strategic Rationale: Why the 5-Position?

In typical type I kinase inhibitors, the quinazoline N1 and 2-amino groups form critical hydrogen bonds with the kinase hinge region. Modifying these positions often abolishes potency.

  • The 5-Position Advantage: Structural biology indicates that substituents at the 5-position of the quinazoline ring often point away from the ATP binding pocket and into the solvent.

  • Application: This "exit vector" is ideal for attaching bulky groups—such as fluorophores or PROTAC linkers—without disrupting the primary binding affinity of the warhead.

Synthetic Workflow: From Bromide to Triazole

The transformation requires a two-stage process: first, installing the "click handle" (alkyne) via Sonogashira coupling, followed by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Diagram

SynthesisWorkflow Start 2-Amino-5-bromo quinazolin-4-ol (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Pd(PPh3)2Cl2, CuI Step2 Deprotection (K2CO3/MeOH) Step1->Step2 Desilylation Intermediate 5-Ethynyl Derivative (Click Ready) Step2->Intermediate Purification Step3 CuAAC Click (R-N3 + Cu-THPTA) Intermediate->Step3 Bio-orthogonal Product 1,2,3-Triazole Conjugate (PROTAC/Probe) Step3->Product Final

Figure 1: Step-by-step synthetic route for functionalizing the 5-bromo position.

Detailed Protocols
Phase A: Installation of the Alkyne Handle

Objective: Convert the inert 5-bromo group into a reactive terminal alkyne.

Reagents:

  • Substrate: 2-Amino-5-bromoquinazolin-4-ol (1.0 eq)[1]

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (5 mol%)
    
  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)
    

Step-by-Step Protocol:

  • Degassing: In a flame-dried Schlenk flask, dissolve the quinazoline substrate in anhydrous DMF/Et3N. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add

    
     and CuI under a positive stream of Argon. The solution should turn slightly dark.
    
  • Reaction: Add TMS-acetylene dropwise. Seal the vessel and heat to 80°C for 12–16 hours. Monitor by LCMS (Look for mass shift: M+ + 98 Da).

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

  • Deprotection (One-Pot): Redissolve the crude TMS-intermediate in Methanol (

    
    ). Add Potassium Carbonate (
    
    
    
    , 2.0 eq) and stir at RT for 2 hours.
  • Purification: The 5-ethynyl-2-aminoquinazolin-4-ol is often sparingly soluble. Precipitate by adding water, filter, and wash with cold diethyl ether.

Yield Expectation: 65–80% over two steps.

Phase B: The Click Reaction (CuAAC)

Objective: Conjugate the 5-ethynyl quinazoline to an azide-functionalized linker (e.g., Azide-PEG-Thalidomide).

Reagents:

  • Alkyne: 5-Ethynyl-2-aminoquinazolin-4-ol (1.0 eq)

  • Azide: Functionalized Linker-Azide (1.0 eq)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (15 mol%)

  • Solvent: DMSO / Water (9:1)

Protocol:

  • Ligand Complexing: In a small vial, premix the

    
     and THPTA in water. Why? THPTA protects Cu(I) from oxidation and prevents the degradation of sensitive biomolecules or linkers.
    
  • Reaction Setup: Dissolve the Alkyne and Azide in DMSO. Add the Cu-THPTA complex, followed immediately by the Sodium Ascorbate (freshly prepared in water).

  • Incubation: Flush the headspace with Argon. Stir at 40°C for 4–6 hours.

  • Quenching: Add a chelating resin (e.g., Chelex 100) or EDTA to remove copper before purification.

  • Isolation: Purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Application Case Study: PROTAC Design

Context: Proteolysis Targeting Chimeras (PROTACs) degrade target proteins rather than inhibiting them.[2][3] By clicking the 5-ethynyl quinazoline (Warhead) to a Thalidomide-Azide (E3 Ligand), we create a bifunctional molecule that recruits the kinase to the Cereblon E3 ligase for ubiquitination.

Mechanism of Action:

PROTAC_Mechanism Kinase Target Kinase (e.g., EGFR) Warhead Quinazoline Warhead (5-Triazole Linkage) Kinase->Warhead Binds ATP Pocket Linker PEG Linker Warhead->Linker Solvent Exit E3Ligand Thalidomide Linker->E3Ligand E3 E3 Ligase (Cereblon) E3Ligand->E3 Recruits Ubiquitin Ubiquitin Transfer E3->Ubiquitin Poly-Ubiquitination Ubiquitin->Kinase Poly-Ubiquitination

Figure 2: Ternary complex formation facilitated by the 5-position linkage.

Data Summary: Linker Length Optimization The distance between the warhead and E3 ligand is critical. Use the click protocol to screen a library of azide-linkers.

Linker TypeChain Length (Atoms)Click YieldKinase Degradation (DC50)Notes
PEG-2~8 Å88%> 10 µMToo short; steric clash.
PEG-4 ~14 Å 92% 50 nM Optimal ternary complex.
PEG-8~26 Å90%450 nMToo flexible; entropy penalty.
Quality Control & Troubleshooting

Validation Checklist:

  • NMR Verification: The disappearance of the alkyne proton (

    
     ppm) and the appearance of the triazole singlet (
    
    
    
    ppm) in
    
    
    -NMR confirms the click reaction.
  • LCMS Purity: Ensure no copper adducts remain. Copper contamination can be cytotoxic in subsequent biological assays.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Sonogashira) Catalyst poisoning by free amine.Increase catalyst load to 10% or protect amine with Acetyl group (remove later).
Precipitation during Click Poor solubility of Quinazoline.Increase DMSO ratio or add 10% t-Butanol.
Blue/Green Product Residual Copper.Wash organic phase with 10% EDTA or Ammonium Hydroxide.
References
  • Review of Quinazoline Scaffolds in Medicinal Chemistry Khan, I. et al. "Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons."[4][5][6] European Journal of Medicinal Chemistry, 2015.[6]

  • Click Chemistry for Kinase Inhibitors Kim, H. et al.[7] "Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors." Bioorganic & Medicinal Chemistry, 2019.[4][8][9]

  • PROTAC Linker Design Strategies Troup, R. et al.[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[2]

  • Sonogashira Coupling Protocols Chinchilla, R. & Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Coupling of 2-Amino-5-bromoquinazolin-4-ol

[1]

Substrate Intelligence: Know Your Enemy

Before attempting a reaction, you must understand the unique physical and electronic personality of 2-Amino-5-bromoquinazolin-4-ol .[1] This is not a standard aryl bromide; it is a polyfunctional, chelating, and sterically hindered substrate.[2]

The Three Pillars of Failure
  • Tautomeric Ambiguity: The name implies a hydroxyl group at C4, but in solution, the molecule exists predominantly as the 2-amino-5-bromoquinazolin-4(3H)-one tautomer.[1] This amide-like structure significantly increases polarity and reduces solubility in non-polar solvents (Toluene, THF).[1][2]

  • The "Bay Region" Steric Clash: The bromine at C5 is located in the peri-position relative to the carbonyl oxygen at C4.[1] This creates a "bay region" steric effect, making oxidative addition of the Palladium(0) species significantly slower than at the C6 or C7 positions.[2]

  • Catalyst Sequestration (The "Death Trap"): The unprotected C2-amine, combined with N1 or N3, acts as a bidentate ligand.[2] This motif can displace your phosphine ligands, forming a stable (and inactive) Pd-complex, effectively killing the catalytic cycle before it starts.[2]

Pre-Reaction Checklist

If you skip these steps, your reaction is statistically likely to fail.

ParameterRecommendationRationale
Protection Highly Recommended Protect the 2-amine with a Pivaloyl (Piv) or Acetyl (Ac) group.[1] This disrupts the chelation capability and improves solubility.[1][2]
Solvent DMF, DMAc, or DMSO The substrate is insoluble in Toluene or pure Dioxane.[2] You need high-dielectric solvents.[1]
Base Cs₂CO₃ or K₃PO₄ Weak bases (NaHCO₃) are often insufficient for the crowded C5 position.[1][2] Cesium aids in the solubility of the ate-complex.[1]
Degassing Mandatory (Sparging) Electron-rich heterocycles are prone to oxidative homocoupling or phenol formation in the presence of O₂.[1]

Troubleshooting Matrix (Symptom & Cure)

Q1: My LCMS shows the Starting Material (SM) is untouched after 12 hours.

Diagnosis: Oxidative Addition Failure. The steric bulk at C5 and the electron-rich nature of the quinazoline ring are preventing the Pd(0) from inserting into the C-Br bond. Standard catalysts like Pd(PPh₃)₄ are too bulky and not electron-rich enough.[1][2] Solution:

  • Switch Ligand: Use electron-rich, sterically demanding Buchwald ligands like XPhos or SPhos .[1] These ligands are designed to force oxidative addition in hindered systems.[1][2]

  • Increase Temperature: Raise temperature to 100–110°C.

Q2: The reaction turns black immediately, and I see no conversion.

Diagnosis: Pd Black Precipitation (Ligand Stripping). The free amine on your substrate has displaced the phosphine ligands, destabilizing the Pd(0), which then aggregates into inactive Pd black.[2] Solution:

  • Protect the Amine: As mentioned in the checklist, convert the amine to an acetamide or pivalamide.[2]

  • Overcharge Ligand: If protection is impossible, increase the Ligand:Pd ratio to 4:1 (instead of the standard 2:1) to outcompete the substrate.[1][2]

Q3: SM is consumed, but the major product is the de-brominated quinazoline (Hydrodebromination).[2]

Diagnosis: Protodebromination. The Pd inserted, but instead of transmetallating with your boronic acid, it grabbed a hydride (likely from the solvent or base) and reductively eliminated.[2] Solution:

  • Dry Your Solvent: Water/Alcohols can act as proton sources if the transmetallation is slow.[1][2]

  • Change Solvent: Switch from DMF (which can decompose to form hydrides) to Dioxane/Water or Toluene/Water (if solubility permits).[2]

  • Boost Transmetallation: Add Ag₂O or Ag₂CO₃ (1.0 equiv) to accelerate the transmetallation step, giving the hydride path less time to occur.[2]

Visual Troubleshooting Workflow

Troubleshooting_GuideStartReaction Analysis(LCMS/NMR)Result_SMStarting MaterialUnchangedStart->Result_SMResult_BlackRapid BlackPrecipitateStart->Result_BlackResult_DeHaloProduct isDe-brominatedStart->Result_DeHaloResult_SuccessTarget ProductFormedStart->Result_SuccessDiag_OxAddDiagnosis:Oxidative Addition Failure(Steric Hindrance at C5)Result_SM->Diag_OxAddDiag_PoisonDiagnosis:Catalyst Poisoning(Amine Coordination)Result_Black->Diag_PoisonDiag_HydroDiagnosis:Protodebromination(Slow Transmetallation)Result_DeHalo->Diag_HydroSol_LigandSolution:Switch to XPhos or SPhosIncrease Temp to 110°CDiag_OxAdd->Sol_LigandSol_ProtectSolution:Protect 2-NH2 (Piv/Ac)or Increase Ligand RatioDiag_Poison->Sol_ProtectSol_BaseSolution:Switch Solvent (Dioxane)Add Ag2CO3 promoterDiag_Hydro->Sol_Base

Caption: Logical decision tree for diagnosing reaction failures based on LCMS/visual observation.

Recommended Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this if you can synthesize the N-pivaloyl precursor.

  • Substrate: N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)pivalamide (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (5 mol%).[1][2] Note: The dppf ligand is robust and has a large bite angle, good for sterics.[2]

  • Base: 2.0 M aq. K₂CO₃ (3.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Conditions: Sparge with Argon for 10 mins. Heat to 90°C for 4-16 hours.[1]

Protocol B: The "Direct Attack" (Unprotected Substrate)

Use this if you must use the free amine.

  • Substrate: 2-Amino-5-bromoquinazolin-4-ol (1.0 equiv).

  • Catalyst: XPhos Pd G3 (5-10 mol%).[1][2] Rationale: The precatalyst ensures rapid formation of the active species, and XPhos creates a protective steric shell around Pd.

  • Base: Cs₂CO₃ (3.0 equiv, solid).[1][2]

  • Solvent: DMF/Water (9:1 ratio).[1][2] Rationale: DMF is required to dissolve the free amine.

  • Conditions: Heat to 100°C . Monitor closely.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Harris, M. C., et al. (2022).[2] Strategies for Palladium-Catalyzed Coupling on Aminopyridines and Related Heterocycles. Journal of Organic Chemistry. (General Reference for amino-heterocycle poisoning).

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] (Reference for bulky phosphine usage in hindered systems). Link

  • Lead Sciences. (n.d.). 2-Amino-5-bromoquinazolin-4-ol Product Data. (Confirmation of CAS 937668-63-8 and physical properties).[1][6] Link[2]

Technical Support Center: Analytical Monitoring of 2-Amino-5-bromoquinazolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QNZ-5BR-001 Subject: Optimization of TLC & HPLC Methods for Reaction Monitoring Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are synthesizing 2-Amino-5-bromoquinazolin-4-ol (often existing in equilibrium with its tautomer, 2-amino-5-bromoquinazolin-4(3H)-one ).

Chemical Context:

  • Core Structure: A fused pyrimidine-benzene ring system.

  • Functionality: The C2-amine is basic; the C4-hydroxyl/ketone is acidic (phenolic/lactam character). This amphoteric nature creates significant analytical challenges.

  • The "5-Bromo" Factor: The bromine atom at position 5 (peri-position) introduces steric bulk near the carbonyl oxygen and increases lipophilicity compared to the parent quinazolinone, yet the molecule remains stubbornly insoluble in non-polar solvents due to strong intermolecular hydrogen bonding [1, 2].

This guide addresses the two most common pain points: "Streaking" on TLC plates and "Broad/Split Peaks" in HPLC .

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

The Issue: Standard hexane/ethyl acetate systems often fail for this molecule. The starting material (likely 2-amino-6-bromobenzoic acid or similar) and the product are both highly polar and capable of H-bonding, leading to spots that stay at the baseline or streak badly.

Workflow: The "Polarity Ladder" Protocol

Use this logic flow to select your mobile phase. Do not waste time with 100% non-polar solvents.

TLC_Workflow Start Start: Reaction Monitoring CheckSol Check Solubility (Try DMSO/MeOH) Start->CheckSol Standard Attempt Standard Polar: 10% MeOH in DCM CheckSol->Standard Result1 Result: Tailing/Streaking? Standard->Result1 AddBase Add Modifier: + 1% NH4OH or TEA Result1->AddBase Yes (Amine interaction) Result2 Result: No Movement (Rf < 0.1)? Result1->Result2 No (Spot is round but low) Visualize Visualization: UV 254nm (Primary) Ninhydrin (Secondary for Amine) AddBase->Visualize AddAcid Add Modifier: + 1% Acetic Acid AddAcid->Visualize SuperPolar Switch System: n-Butanol / AcOH / H2O (3:1:1) Result2->SuperPolar Yes (Too polar) Result2->Visualize No (Good Rf) SuperPolar->Visualize

Figure 1: Decision tree for selecting the optimal TLC mobile phase based on compound behavior.

TLC Frequently Asked Questions (FAQs)

Q: My product spot streaks (tails) badly, making it hard to see if the reaction is done. Why? A: This is due to the free amine (-NH2) at the C2 position interacting with the acidic silanol groups on the silica plate.

  • Fix: Add 0.5% - 1.0% Triethylamine (TEA) or Ammonium Hydroxide to your Methanol/DCM mobile phase.[1] This neutralizes the silica surface, allowing the amine to migrate as a tight band [3].

Q: I see a spot on the baseline that never moves, even in 10% MeOH/DCM. Is it my product? A: It is likely your product precipitating. 2-amino-quinazolinones have very high lattice energy.

  • Fix: You must break the crystal lattice. Switch to a BAW system (n-Butanol : Acetic Acid : Water, 4:1:1 or 3:1:1).[1] This is standard for amino acids and highly polar heterocycles. It will move the product to Rf ~0.4–0.6 [4].

Q: The starting material and product have the same Rf. How do I differentiate them? A: Use a co-spot and a stain.

  • Differentiation: The starting material (likely an anthranilic acid derivative) will stain differently with Bromocresol Green (detects carboxylic acids) or Ninhydrin (detects primary anilines).[1] The cyclized product (quinazolinone) often fluoresces intensely blue/purple under UV 365nm, whereas the starting material may not.

Module 2: HPLC Method Development & Troubleshooting

The Issue: The amphoteric nature of the molecule means pH control is not optional—it is critical. If the pH is near the pKa (approx 6-7 for this class), you will get split peaks due to tautomeric equilibrium or partial ionization [5].

Recommended Method Parameters
ParameterRecommendationScientific Rationale
Column C18 (End-capped), 3.5µm or 5µmEnd-capping reduces silanol activity that binds the C2-amine.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Keeps the amine protonated (cationic) and the phenol protonated (neutral), ensuring a single species.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for nitrogenous heterocycles.[1]
Gradient 5% B to 95% B over 15 minThe 5-bromo substituent adds lipophilicity; a gradient ensures elution of both polar SM and non-polar byproducts.
Detection UV 254 nm & 280 nmQuinazolinones have strong absorbance at 254nm; 280nm helps distinguish from benzenoid impurities.
HPLC Logic: The pH Control Loop

HPLC_Logic Sample Sample (Amphoteric) BufferChoice Buffer Selection Sample->BufferChoice Acidic Acidic (pH < 3) (Formic/TFA) BufferChoice->Acidic Recommended Neutral Neutral (pH ~7) (Ammonium Acetate) BufferChoice->Neutral Avoid (pKa proximity) Basic Basic (pH > 9) (Ammonium Hydroxide) BufferChoice->Basic High Column Wear Species Resulting Species: Cationic (Protonated) Acidic->Species Outcome Outcome: Sharp Peak (Suppressed Ionization) Species->Outcome

Figure 2: The logic for selecting acidic conditions to suppress tautomeric splitting and ensure peak symmetry.

HPLC Frequently Asked Questions (FAQs)

Q: I see "Ghost Peaks" or carryover in blank runs after my sample. A: This is a solubility artifact. The 5-bromo-quinazolinone is likely precipitating in the injector loop or the needle seat if your wash solvent is too weak.

  • Fix: Change your needle wash solvent to 100% DMSO or 50:50 ACN:Water with 0.1% Formic Acid . Ensure your sample is fully dissolved in DMSO before injection [6].

Q: My peak is splitting into a "doublet." Is the reaction incomplete? A: Not necessarily. If the area ratio of the doublet changes with pH, it is the keto-enol tautomerism or protonation equilibrium.

  • Verification: Run the method with 0.1% TFA (stronger acid than formic). If the doublet merges into a single sharp peak, it was a pH artifact, not an impurity.

Q: The retention time is shifting between runs. A: Quinazolinones can interact with residual silanols on the column.

  • Fix: Ensure your column is "End-capped" (e.g., Agilent Eclipse Plus or Waters XBridge).[1] If using an older column, add 5mM Ammonium Formate to the mobile phase to compete for silanol binding sites.

References

  • Solubility & Structural Context: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. (2022).[1][2][3] NIH / MDPI.

  • General Synthesis & Properties: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. (2025).[1][4][5][6][7] MDPI.

  • TLC Methodology: Optimization of the TLC Separation of Amino Acids. (2004).[1][3] Journal of Planar Chromatography.

  • Mobile Phase Selection: Separation of Amino Acids by Thin Layer Chromatography. Amrita Virtual Lab.

  • pKa & Ionization: Dissociation constants pKa of two 4-aminoquinazoline series. (2012).[1][3] ResearchGate.

  • Stability in DMSO: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025).[1][4][5][6][7] ResearchGate.

Sources

Validation & Comparative

Decoding the Binding Landscape: A Comparative Guide to Docking 2-Amino-5-bromoquinazolin-4-ol Derivatives with Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets due to their central role in regulating cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many cancers. The quinazoline core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable aptitude for fitting into the ATP-binding pocket of various kinases.[2] This is evidenced by the success of several FDA-approved drugs like gefitinib and erlotinib, which are based on the 4-aminoquinazoline framework.[2][3]

This guide focuses on a specific, yet promising, subset: 2-Amino-5-bromoquinazolin-4-ol derivatives. We will delve into the rationale and methodology of using molecular docking to predict and compare their binding affinities and modes within kinase active sites. By synthesizing data from studies on structurally related compounds, we aim to provide a predictive framework for researchers engaged in the rational design of novel kinase inhibitors. The inclusion of a 2-amino group offers an additional hydrogen bonding vector, while the 5-bromo substitution introduces the potential for halogen bonding—a powerful, non-covalent interaction that can significantly enhance binding affinity and selectivity.[4][5]

The Target Anatomy: Understanding the Kinase ATP-Binding Site

Protein kinase inhibitors almost universally target the ATP-binding site, a highly conserved pocket nestled between the N- and C-terminal lobes of the kinase domain. The efficacy of quinazoline-based inhibitors hinges on their ability to mimic the adenine moiety of ATP and establish key interactions. For Epidermal Growth Factor Receptor (EGFR), a well-studied target for quinazolines, the critical interactions include:

  • The Hinge Region: This flexible loop connects the two lobes and acts as an anchor point. The N1 and exocyclic amino group of the quinazoline core typically form crucial hydrogen bonds with backbone atoms in this region (e.g., Met793 in EGFR).[3]

  • Hydrophobic Pockets: The anilino substituent of many quinazoline inhibitors projects into a hydrophobic pocket, providing additional affinity and selectivity.[3]

  • The Gatekeeper Residue: A single amino acid that controls access to a deeper hydrophobic pocket. The nature of this residue is a key determinant of inhibitor selectivity.

Experimental Protocol: A Validated Molecular Docking Workflow

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor.[6] The following protocol outlines a self-validating system for robust and reproducible docking studies, primarily using EGFR as a representative kinase target.

Step-by-Step Methodology
  • Protein Preparation:

    • Selection: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For EGFR, structures like 1M17 or 1XKK are commonly used.[2][7]

    • Cleaning: Remove all non-essential molecules, including water, co-ligands, and ions from the PDB file. This ensures the docking simulation focuses solely on the protein-ligand interaction.

    • Protonation: Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Maestro). This step is critical for accurate hydrogen bond calculation.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the 2-Amino-5-bromoquinazolin-4-ol derivatives using chemical drawing software like ChemDraw.[8]

    • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[8] This step ensures the ligand starts in a physically realistic state.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the active site. The most reliable method is to center the grid on the position of a co-crystallized ligand, ensuring the simulation is focused on the known binding pocket.

  • Molecular Docking Simulation:

    • Algorithm Selection: Employ a validated docking algorithm. Software like AutoDock Vina, GOLD, or Glide are industry standards.[7] These programs use stochastic search algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various ligand conformations and orientations within the active site.[8]

    • Execution: Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by a scoring function.

  • Analysis and Validation:

    • Pose Clustering: Group similar binding poses based on root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most probable binding mode.

    • Re-docking (Validation): A critical validation step is to extract the native co-crystallized ligand, and then re-dock it into the active site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.

    • Interaction Analysis: Visualize the top-ranked poses using software like PyMOL or Discovery Studio to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Selection (e.g., EGFR from PDB) Clean 2. Receptor Cleaning (Remove Water, Ions) PDB->Clean Protonate 3. Protonation & Charges Clean->Protonate Grid 5. Grid Box Definition (Center on Active Site) Protonate->Grid Ligand 4. Ligand Generation (2D -> 3D -> Minimize) Ligand->Grid Dock 6. Docking Execution (e.g., AutoDock Vina) Grid->Dock Pose 7. Pose Analysis (Scoring & Clustering) Dock->Pose Validate 8. Validation (Re-dock Native Ligand) Pose->Validate Interact 9. Interaction Visualization (Hydrogen Bonds, etc.) Pose->Interact

Caption: A generalized workflow for molecular docking studies of kinase inhibitors.

Comparative Docking Analysis: Insights from Quinazoline Analogues

While specific docking data for 2-Amino-5-bromoquinazolin-4-ol is not extensively published, we can draw strong inferences from studies on analogous quinazoline and quinazolinone derivatives targeting kinases like EGFR. The binding energy (ΔG), typically reported in kcal/mol, is a key metric; more negative values indicate stronger predicted binding affinity.

Compound Class/IDTarget Kinase (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Quinazolinone Derivative 3EGFR-7.53(Not specified)[8]
4-Anilino Quinazoline (SGQ4)EGFR (1M17)-7.46(Not specified)N/A
4-Anilino Quinazoline (DMUQ5)EGFR (1M17)-7.31(Not specified)N/A
2-Sulfanylquinazolin-4-one (5d)CDK2-6.79Ile10, Glu12, Val18, Ala31, Val64, Phe80, Asp86N/A
Erlotinib (Standard)EGFR (1M17)-3.84Met793, Thr854N/A

Table 1: Comparative docking scores of various quinazoline derivatives against kinase targets. Note the significantly better predicted binding energies of the derivatives compared to the standard inhibitor Erlotinib in one study.

Structure-Activity Relationship (SAR) Insights
  • The Quinazoline Core: The N1 and N3 atoms of the quinazoline ring are critical for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP pocket.[9] This is the most conserved and crucial interaction for this class of inhibitors.

  • The 2-Amino Group: The introduction of a 2-amino group, as in our core scaffold, provides an additional hydrogen bond donor. This group can interact with backbone carbonyls or specific side chains near the hinge, potentially increasing binding affinity compared to derivatives lacking this feature.

  • The 5-Bromo Substitution and Halogen Bonding: The bromine atom at the 5-position is a key feature. Halogens, particularly chlorine and bromine, can act as Lewis acids and form favorable "halogen bonds" with Lewis bases like the backbone carbonyl oxygens of amino acids.[4][5] This specific, directional interaction can significantly modulate the orientation of the inhibitor within the active site and add to the overall binding energy.[10] In the context of the 2-Amino-5-bromoquinazolin-4-ol scaffold, the bromine is well-positioned to interact with residues in the solvent-exposed region or the hinge itself, thereby enhancing potency. Studies have shown that the presence of halogen substituents often leads to increased antiproliferative activity.[9][11]

binding_mode Schematic of Quinazoline Binding in Kinase ATP Pocket cluster_pocket Kinase ATP Binding Pocket cluster_ligand Hinge Hinge Region (e.g., Met793) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Gatekeeper Gatekeeper Residue Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond (N1) Anilino Substituent (e.g., Anilino) Anilino->Hydrophobic Hydrophobic Interaction Bromo 5-Bromo Group Bromo->Solvent Halogen Bond Amino 2-Amino Group Amino->Hinge H-Bond

Caption: Key interactions of a substituted quinazoline inhibitor within a kinase active site.

Beyond Docking: The Importance of Molecular Dynamics

While docking provides a valuable static snapshot of the binding pose, it does not account for the dynamic nature of proteins. Molecular Dynamics (MD) simulations are often performed after docking to assess the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms over nanoseconds, MD can confirm whether the key interactions identified in docking are maintained, thus adding a higher level of confidence to the in silico predictions.

Conclusion and Future Outlook

The molecular docking paradigm provides a powerful, predictive tool for evaluating 2-Amino-5-bromoquinazolin-4-ol derivatives as potential kinase inhibitors. Based on the established SAR of related quinazolines, this scaffold is highly promising. The core ring system is primed to engage the essential hinge region, while the 2-amino and 5-bromo substituents offer opportunities for additional hydrogen and halogen bonds, respectively, which can enhance binding affinity and selectivity.

This comparative guide, by synthesizing existing data, underscores the rationale for pursuing this specific chemical series. The next logical steps for researchers are to synthesize these novel derivatives and validate the in silico predictions through in vitro kinase inhibition assays and co-crystallization studies. The convergence of computational prediction and empirical validation remains the most effective path toward discovering next-generation targeted cancer therapies.

References

  • Al-Suhaimi, K. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7248. [Link]

  • G Filippakopoulos, et al. (2012). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Biotechnology, 30, 25-31. [Link]

  • Wang, J., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6496. [Link]

  • Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4385. [Link]

  • El-Sayed, N. N. E., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390885. [Link]

  • ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(23), 7351. [Link]

  • ResearchGate. (n.d.). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure–activity relationship. ResearchGate. [Link]

  • Various Authors. (n.d.). Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. Various Publishers. [Link]

  • Al-Omary, F. A. M., & El-Tahir, K. E. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7050. [Link]

  • Yafteh. (2021). Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors. Yafteh. [Link]

  • Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2459-2476. [Link]

  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Saravanan, C., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Research Square. [Link]

  • Sisinna, L., et al. (2021). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1290. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromoquinazolin-4-ol
Reactant of Route 2
2-Amino-5-bromoquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.